2,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-methylbenzene-1-sulfonamide
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Overview
Description
2,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The process may include:
Chlorination: Introduction of chlorine atoms to the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Pyrazole Formation: Synthesis of the pyrazole ring, which is then attached to the benzene sulfonamide core through an ethyl linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the pyrazole ring.
Substitution: Halogen atoms (chlorine) on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or reduced pyrazole derivatives.
Substitution: Formation of substituted benzene sulfonamides.
Scientific Research Applications
2,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide group, which is known for its antibacterial and diuretic properties.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-methylbenzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but lacks the sulfonamide group.
2,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-methylbenzamide: Similar structure with a different functional group on the benzene ring.
Uniqueness
The uniqueness of 2,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-methylbenzene-1-sulfonamide lies in its combination of a sulfonamide group with a pyrazole ring and specific substitutions on the benzene ring
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2S/c1-11-8-18(15(20)9-14(11)19)26(24,25)21-6-7-23-17(13-4-5-13)10-16(22-23)12-2-3-12/h8-10,12-13,21H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJULDWSIWBNACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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